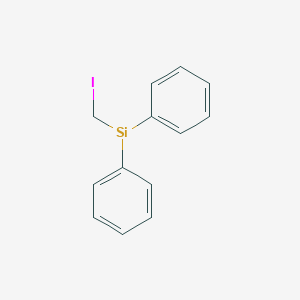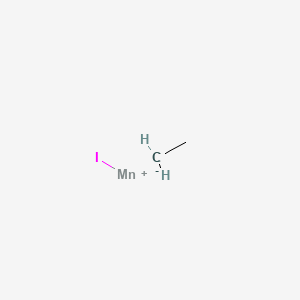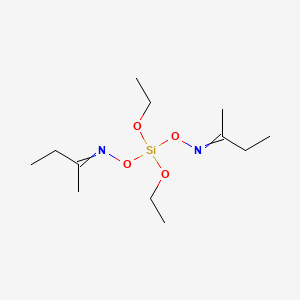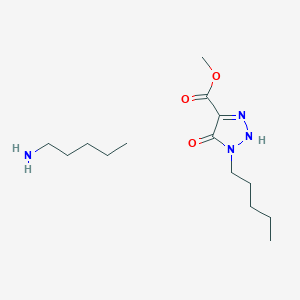![molecular formula C19H20 B14358127 1,5-Diphenylbicyclo[3.2.0]heptane CAS No. 94383-67-2](/img/structure/B14358127.png)
1,5-Diphenylbicyclo[3.2.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diphenylbicyclo[320]heptane is an organic compound with the molecular formula C19H20 It is a bicyclic structure characterized by the presence of two phenyl groups attached to a bicyclo[320]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylbicyclo[3.2.0]heptane typically involves the following steps:
Cycloaddition Reactions: One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core.
Industrial Production Methods
While specific industrial production methods for 1,5-Diphenylbicyclo[32
化学反应分析
Types of Reactions
1,5-Diphenylbicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of reduced bicyclic compounds
Substitution: Formation of halogenated or nucleophile-substituted derivatives
科学研究应用
1,5-Diphenylbicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 1,5-Diphenylbicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
相似化合物的比较
Similar Compounds
Bicyclo[3.2.0]heptane: Lacks the phenyl groups, making it less hydrophobic.
1,5-Diphenylcyclohexane: Similar in having phenyl groups but differs in the ring structure.
1,5-Diphenylbicyclo[2.2.1]heptane: Different bicyclic framework, leading to different chemical properties.
Uniqueness
1,5-Diphenylbicyclo[320]heptane is unique due to its specific bicyclic structure combined with phenyl groups, which imparts distinct chemical and physical properties
属性
CAS 编号 |
94383-67-2 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC 名称 |
1,5-diphenylbicyclo[3.2.0]heptane |
InChI |
InChI=1S/C19H20/c1-3-8-16(9-4-1)18-12-7-13-19(18,15-14-18)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI 键 |
ITJCELKBMFHZCC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC2(C1)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)



![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)
